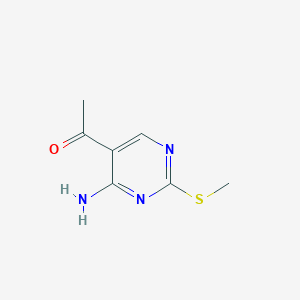
1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been found to exhibit potent biological activity, making it a promising candidate for drug development.
Scientific Research Applications
Applications in Chronic Myeloid Leukemia (CML) Treatment
Research has highlighted the significance of certain urea derivatives in combating chronic myeloid leukemia (CML), a specific cancer type. These derivatives, particularly those akin to 1-(5-Methylisoxazol-3-yl)-3-(3-(pyrimidin-2-ylthio)propyl)urea, have been synthesized and studied for their potential in targeting CML through the inhibition of specific signaling pathways. Notably, one study demonstrated the synthesis of receptor tyrosine kinase inhibitors, closely related to the requested compound, showcasing potent activity against human CML cells while minimizing cellular toxicity. The most effective compound in this series exhibited significant apoptosis induction in CML cells by diminishing protein phosphorylation in the PI3K/Akt signal pathway, indicating its potential as a lead molecule for further development in CML treatment (Weiwei Li et al., 2019).
Applications in Antimicrobial and Anticancer Activities
Another domain of application for compounds similar to this compound is in the development of antimicrobial and anticancer agents. A range of urea derivatives has been synthesized and evaluated for their biological activities. Notably, certain derivatives have demonstrated promising antimicrobial properties against various bacterial and fungal strains, indicating their potential utility in addressing infectious diseases. Additionally, some derivatives have showcased anticancer activities, emphasizing their relevance in the development of novel cancer therapies (Vipul M. Buha et al., 2012).
Applications in Herbicide Development
Compounds structurally related to this compound have also been explored in the agricultural sector, specifically in the development of herbicides. For example, the crystal structure of azimsulfuron, a sulfonylurea herbicide, has been extensively studied, revealing insights into its interaction with plant enzymes and its effectiveness in controlling unwanted vegetation. The understanding of the structural properties and interactions of such compounds is crucial for designing efficient herbicides with specific target action and minimal environmental impact (Youngeun Jeon et al., 2015).
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-(3-pyrimidin-2-ylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-9-8-10(17-19-9)16-11(18)13-6-3-7-20-12-14-4-2-5-15-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGBUSKPRVHJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)


![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)


